molecular formula C23H22ClNO9 B045178 Org 5222 glucuronide CAS No. 128923-28-4

Org 5222 glucuronide

Cat. No.: B045178
CAS No.: 128923-28-4
M. Wt: 491.9 g/mol
InChI Key: MONYWLCNIOIULX-NXYWHHHKSA-N
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Description

Org 5222 glucuronide is a metabolite formed through the conjugation of a parent compound with glucuronic acid. This process, known as glucuronidation, is a major pathway for the detoxification and elimination of various xenobiotics and endogenous substances. Glucuronides are generally more water-soluble than their parent compounds, facilitating their excretion via urine or bile.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Org 5222 glucuronide typically involves the enzymatic conjugation of the parent compound with glucuronic acid. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include the presence of UDP-glucuronic acid as a co-substrate and a suitable buffer system to maintain the pH.

Industrial Production Methods: Industrial production of this compound may involve microbial fermentation or the use of recombinant UGT enzymes. These methods allow for the large-scale production of the glucuronide with high specificity and yield. The process may also include purification steps such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: Org 5222 glucuronide can undergo various chemical reactions, including:

    Hydrolysis: The glucuronide can be hydrolyzed back to the parent compound and glucuronic acid.

    Oxidation and Reduction: These reactions may occur under specific conditions, altering the chemical structure of the glucuronide.

    Substitution: The glucuronic acid moiety can be replaced by other functional groups under certain conditions.

Common Reagents and Conditions:

    Hydrolysis: Acidic or enzymatic conditions are commonly used.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride.

Major Products:

    Hydrolysis: Parent compound and glucuronic acid.

    Oxidation and Reduction: Various oxidized or reduced forms of the glucuronide.

Scientific Research Applications

Org 5222 glucuronide has several applications in scientific research:

    Pharmacokinetics: Used to study the metabolism and excretion of drugs.

    Toxicology: Helps in understanding the detoxification pathways of xenobiotics.

    Biomedical Research: Utilized in the development of prodrugs and targeted drug delivery systems.

    Environmental Science: Used to monitor the presence and fate of pollutants in the environment.

Mechanism of Action

The mechanism of action of Org 5222 glucuronide involves its formation through the enzymatic conjugation of the parent compound with glucuronic acid. This process increases the water solubility of the compound, facilitating its excretion. The molecular targets and pathways involved include the UGT enzymes and the transport systems responsible for the excretion of glucuronides.

Comparison with Similar Compounds

    Acyl Glucuronides: Formed from carboxylic acid-containing drugs.

    Phenolic Glucuronides: Formed from phenolic compounds.

    N-Glucuronides: Formed from amines.

Uniqueness: Org 5222 glucuronide is unique in its specific parent compound and the resulting pharmacokinetic and toxicological properties. Its formation and behavior may differ from other glucuronides due to the unique structure of the parent compound.

Properties

IUPAC Name

(2S,3S,4S,5R,6S)-6-(9-chloro-13-oxa-4-azatetracyclo[12.4.0.02,6.07,12]octadeca-1(18),7(12),8,10,14,16-hexaene-4-carbonyl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22ClNO9/c24-10-5-6-16-12(7-10)14-9-25(8-13(14)11-3-1-2-4-15(11)32-16)23(31)34-22-19(28)17(26)18(27)20(33-22)21(29)30/h1-7,13-14,17-20,22,26-28H,8-9H2,(H,29,30)/t13?,14?,17-,18-,19+,20-,22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MONYWLCNIOIULX-NXYWHHHKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2C(CN1C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C4=C(C=CC(=C4)Cl)OC5=CC=CC=C25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22ClNO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00926236
Record name 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128923-28-4
Record name Org 5222 glucuronide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128923284
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-(5-Chloro-1,3,3a,12b-tetrahydro-2H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole-2-carbonyl)hexopyranuronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00926236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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